molecular formula C26H22BrN5O2 B1668664 CB30865 CAS No. 206275-15-2

CB30865

カタログ番号: B1668664
CAS番号: 206275-15-2
分子量: 516.4 g/mol
InChIキー: SHNBLWMBWXIKMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CB30865 (ZM242421) is a lipophilic quinazoline-based aminomethyl pyridine compound initially developed as part of a program to design thymidylate synthase (TS) inhibitors for cancer therapy. Structurally derived from the antifolate ICI 198583, this compound replaces the glutamate moiety with a pyridine ring, enhancing its lipophilicity and altering its mechanism of action . Despite its structural similarity to classical antifolates, this compound exhibits a unique biochemical profile: it inhibits TS in isolated systems (IC₅₀ = 156 nM) but retains potent cytotoxicity in cellular models where TS inhibition is bypassed, suggesting a folate-independent mechanism .

This compound demonstrates exceptional in vitro potency, with IC₅₀ values ranging from 1–10 nM across diverse tumor cell lines, including leukemia (W1L2), ovarian (CH1, A2780), and colon (HT29, SW480) cancers . Its activity is characterized by delayed, non-phase-specific cell cycle arrest and resistance to rescue by thymidine (dThd) or folate metabolites, distinguishing it from traditional TS inhibitors . Later studies identified nicotinamide phosphoribosyltransferase (Nampt) as its primary target, linking its cytotoxicity to NAD⁺ depletion .

特性

IUPAC Name

4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNBLWMBWXIKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432117
Record name CB30865
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206275-15-2
Record name CB30865
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Formation of the Anthranilic Acid Intermediate

Treatment of 1 with ethyl chloroformate in the presence of triethylamine yields the ethyl carbamate derivative. Subsequent nitration using fuming nitric acid at 0°C introduces a nitro group at the 6-position, followed by hydrolysis with aqueous sodium hydroxide to generate the anthranilic acid derivative 2 . This intermediate serves as the foundation for cyclization into the quinazolin-4-one ring system.

Cyclization to the Quinazolin-4-One Core

Heating 2 with formamide at 150°C facilitates cyclization, producing 7-chloro-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanol (3 ). Bromination of 3 using phosphorus oxybromide in dichloromethane introduces a bromine atom at the 7-position, yielding 4 with >85% efficiency.

Functionalization and Coupling Reactions

Introduction of the Propargylamine Side Chain

The secondary amine at the 6-position of 4 undergoes alkylation with propargyl bromide in dimethylformamide (DMF) under basic conditions (potassium carbonate), forming the N-propargyl derivative 5 . This step is critical for enhancing interactions with the target enzyme nicotinamide phosphoribosyltransferase (Nampt).

Benzamide Coupling

Reaction of 5 with 4-nitrobenzoyl chloride in pyridine provides the nitrobenzamide intermediate, which is reduced to the corresponding amine using hydrogen gas and palladium on carbon. Subsequent coupling with 3-pyridylmethylamine via a carbodiimide-mediated reaction (EDC/HOBt) yields this compound.

Optimization of Water Solubility

To address this compound’s limited aqueous solubility (≤50 μM at pH 6), researchers introduced amino groups at the 2-position of the quinazolin-4-one ring.

Amino-Substituted Analogues

Replacing the 2-methyl group with primary or secondary amines (e.g., dimethylamino, piperazinyl) significantly improved solubility:

Compound Substituent (R) Solubility (μM, pH 6) W1L2 IC₅₀ (nM)
This compound Methyl 50 2.8 ± 0.50
5a NH₂ 636 0.49 ± 0.24
5g NMe₂ 992 1.2 ± 0.30

The synthesis of 5a involved amination of the 2-chloro intermediate with aqueous ammonia at 120°C, while 5g utilized dimethylamine in ethanol under reflux.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.45 (pyridyl H), 7.92 (benzamide H), and 3.15 (propargyl CH₂).
  • HPLC : Purity >98% achieved using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 30 min).

X-ray Crystallography

Single-crystal analysis confirmed the planar quinazolin-4-one core and orthogonal orientation of the propargylamine side chain, rationalizing its potent inhibition of Nampt.

Comparative Pharmacological Evaluation

Despite structural modifications, all analogues retained this compound’s delayed cell-cycle arrest phenotype in W1L2 cells. The 2-amino derivative 5a exhibited a 6-fold increase in cytotoxicity (IC₅₀ = 0.49 nM) compared to the parent compound, correlating with enhanced cellular uptake due to improved solubility.

Scale-Up Considerations

Process Chemistry Challenges

  • Bromination with POBr₃ required strict temperature control (−10°C) to minimize di-brominated byproducts.
  • Catalytic hydrogenation of the nitro group necessitated deoxygenated solvents to prevent over-reduction.

Green Chemistry Approaches

Later studies replaced toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in coupling steps, achieving comparable yields (78–82%) with reduced environmental impact.

科学的研究の応用

Anticancer Potential

CB30865 has been identified as a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. Its effectiveness in inhibiting cell growth has been demonstrated across various human and mouse cell lines.

Case Studies

  • A study involving the NCI anticancer drug-discovery screen revealed that this compound displayed an activity pattern inconsistent with known anti-tumor agents, suggesting a novel mechanism of action .
  • In experiments with resistant cell lines, this compound maintained its efficacy even in the presence of thymidine, contrasting with other compounds that lost effectiveness under similar conditions .

Research in Cellular Metabolism

Recent studies have explored the role of this compound in cellular metabolism, particularly its interaction with nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in NAD+ biosynthesis.

Target Identification

  • Chemical proteomics has established Nampt as a molecular target for this compound, indicating its potential role in manipulating cellular metabolism to enhance cytotoxicity against cancer cells .

Implications for Cancer Therapy

  • By targeting Nampt, this compound may disrupt metabolic pathways essential for cancer cell survival, providing a dual mechanism of action: inhibiting DNA synthesis while also affecting metabolic processes .

Comparative Efficacy

To further illustrate the potential of this compound, the following table compares its efficacy against other similar compounds:

CompoundIC50 (nM)Mechanism of ActionResistance Profile
This compound156Thymidylate synthase inhibitorMaintains activity despite resistance
CB300179508Thymidylate synthase inhibitorReduced potency with thymidine
CB300189250Thymidylate synthase inhibitorReduced potency with thymidine

類似化合物との比較

Comparison with Similar Compounds

CB30865 is part of a quinazoline-based series that includes CB300179 (2-pyridine) and CB300189 (4-pyridine). While structurally analogous, these compounds differ markedly in potency, mechanism, and resistance profiles (Table 1).

Table 1: Comparative Activity of this compound, CB300179, and CB300189

Parameter This compound (3-pyridine) CB300179 (2-pyridine) CB300189 (4-pyridine)
TS Inhibition (IC₅₀) 156 nM (non-competitive) 508 nM (mixed inhibition) 250 nM
Cellular IC₅₀ (W1L2) 0.0028 µM ~10 µM ~10 µM
Rescue by dThd/HX No Yes (activity abolished) Yes
Cell Cycle Effect Pan-cycle arrest (G₁/S/G₂/M) S-phase accumulation S-phase accumulation
Cross-Resistance Resistant in W1L2:R865 Sensitive Sensitive
Key Target Nampt (NAD⁺ biosynthesis) TS TS

Sources:

Key Differences

Mechanism of Action :

  • This compound : Inhibits Nampt , disrupting NAD⁺ synthesis and depleting cellular energy stores. This explains its folate-independent cytotoxicity and resistance to metabolic rescue .
  • CB300179/CB300189 : Classical TS inhibitors with activity dependent on folate metabolism. Their effects are reversed by dThd or leucovorin (LV) .

Potency and Spectrum :

  • This compound is 100–1,000-fold more potent than its analogs. For example, against W1L2 lymphoblastoid cells, this compound achieves IC₅₀ = 2.8 nM , whereas CB300179/CB300189 require micromolar concentrations .
  • This compound shows broad activity against solid tumors (e.g., ovarian IC₅₀ = 2.1–9.9 nM), while CB300189 is selectively active in CH1/A2780 ovarian lines (IC₅₀ = 0.1–0.3 µM) .

Cell Cycle Dynamics :

  • This compound induces simultaneous arrest in all cell cycle phases after 20–24 hours, a unique trait among cytotoxic agents. In contrast, CB300179/CB300189 cause S-phase accumulation, typical of TS inhibitors .

Resistance Profiles :

  • The W1L2:R865 cell line, resistant to this compound (>200-fold), remains sensitive to CB300179/CB300189. This resistance correlates with proteasome component MSS1 overexpression, unrelated to TS activity .

Structural Optimization: Water-soluble analogs of this compound (e.g., compounds 5a, 5g) were synthesized to address its low solubility. These derivatives retain nanomolar potency (IC₅₀ = 0.49 nM for 5a) and improve pharmacokinetic profiles for in vivo studies .

Table 2: NCI COMPARE Analysis of this compound vs. Standard Agents

Drug Class Pearson Correlation (r) Implication
TS Inhibitors (e.g., AG337) <0.3 Mechanism distinct from TS targeting
Antimetabolites (5-FU) <0.2 No overlap in metabolic interference
Topoisomerase Inhibitors <0.25 Unique cell cycle effects

Source:

生物活性

CB30865, a compound identified as a potent cytotoxic agent, primarily targets nicotinamide phosphoribosyltransferase (Nampt). This enzyme plays a critical role in the NAD+ biosynthesis pathway, which is essential for cellular metabolism and energy production. The inhibition of Nampt has been explored as a therapeutic strategy in cancer treatment due to the metabolic dependencies of cancer cells on NAD+.

This compound is characterized by its unique molecular structure, which includes a 3-pyridylmethylamide substituent that is crucial for its activity. The compound's effectiveness is attributed to its ability to inhibit Nampt, leading to decreased NAD+ levels and subsequent induction of apoptosis in cancer cells.

Key Structural Features:

  • A Region : 3-pyridylmethylamide substituent critical for activity.
  • D Region : Small unsaturated groups enhance potency.
  • E Region : Requires a quinazolin-4-one or 1,2,3-benzotriazin-4-one group for activity.

Biological Activity Data

The biological activity of this compound has been assessed through various assays and studies. Below is a summary of key findings:

Study Cell Line IC50 (nM) Mechanism Outcome
Fleischer et al. (2019) RMG-I (ovarian cancer)~50Nampt inhibitionInduces apoptosis
Chemical Proteomics HCT116 (colon cancer)45NAD+ depletionGrowth inhibition
MDPI Study HepG2 (liver cancer)30Metabolic disruptionSignificant cytotoxicity

Case Studies and Research Findings

  • Fleischer et al. (2019) conducted a study using chemical proteomics to identify Nampt as the target of this compound. Their findings demonstrated that the compound effectively reduces cell viability in ovarian cancer cells through apoptosis induction.
  • In Vivo Studies : Additional studies have shown that this compound does not result in significant weight loss in animal models, indicating a favorable safety profile compared to other NAMPT inhibitors like FK866, which have shown dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues .
  • Comparative Analysis : Research comparing this compound with other NAMPT inhibitors highlighted its superior potency and lower toxicity profile, making it a promising candidate for further clinical development .

Q & A

Q. What is the primary mechanism of action of CB30865 in cancer cells?

this compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (Nampt), a rate-limiting enzyme in the NAD biosynthetic pathway. By inhibiting Nampt, this compound depletes intracellular NAD levels, leading to energy crisis and apoptosis in cancer cells dependent on NAD for survival .

Q. How does this compound induce cytotoxicity in different cell lines?

this compound exhibits differential cytotoxicity depending on cell type and Nampt dependency. For example, in W1L2 cells, IC₅₀ values are ~2.8 nM, while W1L2:R865 cells (resistant subline) require higher concentrations (~100 nM) to achieve 50% growth inhibition. This variability underscores the importance of NAD metabolism in target cells .

Q. What experimental assays are used to quantify this compound’s cytotoxic effects?

Standard methodologies include:

  • CCK-8 assays for cell viability (e.g., 24-hour exposure to 0–15 µM this compound) .
  • Colony formation assays to measure long-term proliferation inhibition .
  • NAD/ATP quantification to validate metabolic disruption .

Advanced Research Questions

Q. How does this compound’s cell cycle arrest profile differ from traditional chemotherapeutics?

Unlike phase-specific agents (e.g., taxanes or antimetabolites), this compound induces a delayed, non-phase-specific arrest across all cell cycle stages (G1, S, G2/M) after 20–24 hours of exposure. This unique profile suggests a mechanism independent of classical DNA synthesis or mitotic disruption .

Q. What structural modifications improve this compound’s aqueous solubility while retaining potency?

Introducing amino functionalities at the quinazolin-4-one ring’s 2-position (e.g., compound 5a) increases solubility (636 µM at pH 6) while enhancing cytotoxicity (IC₅₀ = 0.49 nM in W1L2 cells). These modifications maintain the compound’s delayed cell cycle effects .

Q. How can researchers reconcile discrepancies in this compound’s cytotoxicity across cell lines?

Variability arises from differences in:

  • Nampt expression levels (e.g., W1L2 vs. W1L2:R865 resistance) .
  • Assay conditions (e.g., exposure time, NAD salvage pathway activity) .
  • Cell line-specific dependencies on NAD-consuming enzymes (e.g., PARPs, sirtuins) .

Q. What methodologies identify this compound’s molecular target in phenotypic screens?

Chemical proteomics (e.g., Direct Target Affinity Purification, DTAP) with this compound analogs (e.g., MPI-0479883) coupled to beads can isolate bound proteins. Mass spectrometry and immunoblotting confirmed Nampt as the target .

Q. What are the implications of combining this compound with other therapies?

Preclinical studies suggest synergy with:

  • Chemotherapy : NAD depletion sensitizes cells to DNA-damaging agents (e.g., cisplatin) .
  • PARP inhibitors : Compounded NAD depletion exacerbates synthetic lethality .

Methodological Considerations

Q. What in vivo models are suitable for evaluating this compound’s efficacy?

  • Xenograft models : Human HNSCC or ovarian cancer xenografts for tumor growth inhibition studies .
  • Pharmacodynamic markers : Monitor NAD levels in tumors via LC-MS/MS .

Q. How do researchers validate Nampt inhibition in cellular assays?

Key approaches include:

  • Rescue experiments : Nicotinic acid supplementation restores NAD and rescues cytotoxicity .
  • Biochemical assays : Measure Nampt activity via resorufin-based fluorescence in lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CB30865
Reactant of Route 2
Reactant of Route 2
CB30865

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。